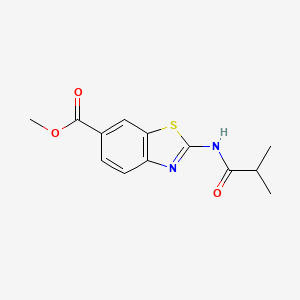
甲酸甲酯2-(2-甲基丙酰氨基)-1,3-苯并噻唑-6-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity.科学研究应用
-
Azo Initiators in Polymerization
- Application : Azo compounds, including those with structures similar to the one you mentioned, are often used as initiators of radical reactions, particularly polymerizations . They can be chemically modified to adjust their properties and applications .
- Method : The chemical modifications of basic skeletons of azo initiators are discussed in the context with their properties and applications . They can be covalently immobilized on the surface of particles .
- Results : These initiators play a key role in the preparation of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles .
-
- Application : Emulsion polymerization is a process that involves the emulsification of hydrophobic monomers by an oil-in-water emulsifier, then reaction initiation with either a water-soluble or an oil-soluble initiator . Similar compounds to the one you mentioned could potentially be used as initiators in this process .
- Method : The process involves emulsifying hydrophobic monomers in water and initiating the polymerization with a water-soluble or oil-soluble initiator . The formed latexes can have their molecular weight increased by decreasing the polymerization rate .
- Results : This process is used to create polymers that find a wide range of applications such as synthetic rubbers, thermoplastics, coatings, adhesives, binders, rheological modifiers, and plastic pigments .
-
- Application : Aminomethyl propanol (AMP), a compound with a similar structure, is used for the preparation of buffer solutions .
- Method : AMP can be dissolved in water to create a buffer solution . The concentration can be adjusted based on the specific requirements of the experiment .
- Results : Buffer solutions are crucial in many biological and chemical experiments as they help maintain a stable pH environment, which is essential for most biological reactions .
-
- Application : 2-Amino-2-methyl-1-propanol (AMP) is often used to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .
- Method : AMP aqueous solutions can be enhanced by nanoparticles for CO2 capture .
- Results : This method could potentially improve the efficiency of CO2 capture, which is a critical process in mitigating climate change .
-
- Application : Compounds similar to the one you mentioned could potentially be used as initiators in emulsion polymerization .
- Method : The process involves emulsifying hydrophobic monomers in water and initiating the polymerization with a water-soluble or oil-soluble initiator .
- Results : This process is used to create polymers that find a wide range of applications such as synthetic rubbers, thermoplastics, coatings, adhesives, binders, rheological modifiers, and plastic pigments .
安全和危害
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
未来方向
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
属性
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(2)11(16)15-13-14-9-5-4-8(12(17)18-3)6-10(9)19-13/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGXAXIRUWJIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

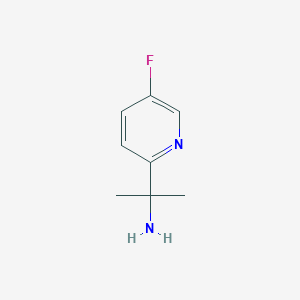
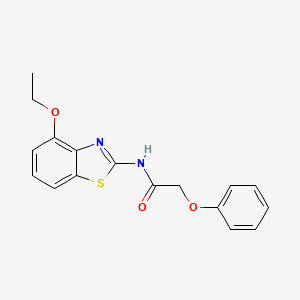
![7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2669331.png)
![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)
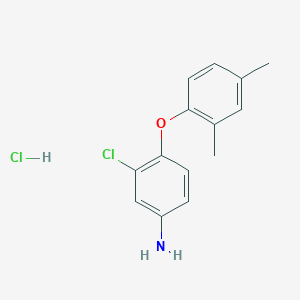
![2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2669336.png)
![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)
![5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2669338.png)
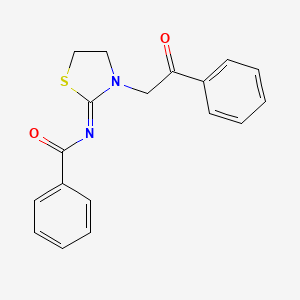
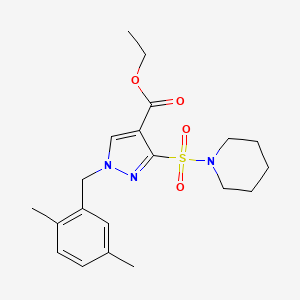
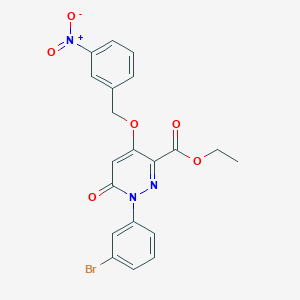
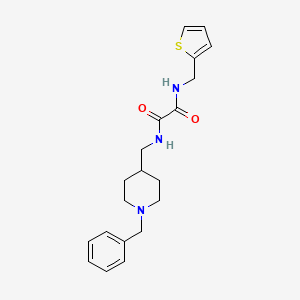
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B2669346.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)